![molecular formula C7H3Cl2NOS B1317157 4,7-Dichlorobenzo[d]thiazol-2(3H)-one CAS No. 87553-89-7](/img/structure/B1317157.png)

4,7-Dichlorobenzo[d]thiazol-2(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

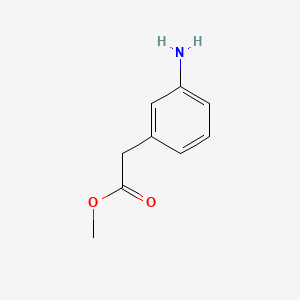

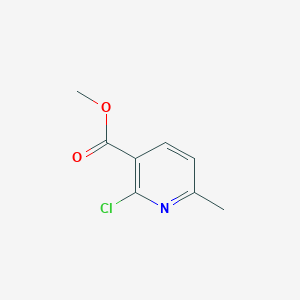

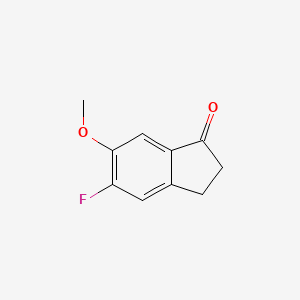

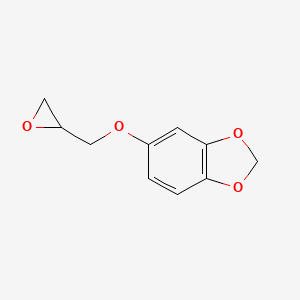

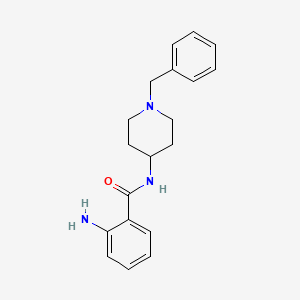

4,7-Dichlorobenzo[d]thiazol-2(3H)-one is a chemical compound with the molecular formula C7H3Cl2NOS . It is used in research and has various applications in the field of chemistry .

Synthesis Analysis

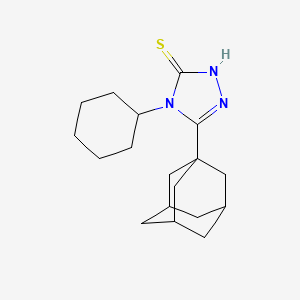

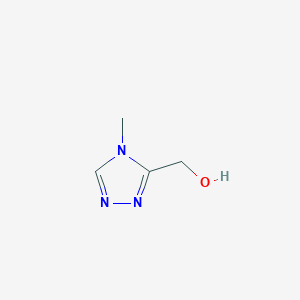

The synthesis of 4,7-Dichlorobenzo[d]thiazol-2(3H)-one involves the use of sulfuric acid and ammonium bromide at a temperature of 100°C for approximately 0.83 hours . The reaction mixture is then cooled to room temperature and poured onto ice water, forming a white precipitate .Molecular Structure Analysis

The molecular structure of 4,7-Dichlorobenzo[d]thiazol-2(3H)-one consists of 12 heavy atoms, 9 of which are aromatic . The compound has no rotatable bonds and has one hydrogen bond acceptor and one hydrogen bond donor .Physical And Chemical Properties Analysis

4,7-Dichlorobenzo[d]thiazol-2(3H)-one has a molecular weight of 219.09 . It has a high gastrointestinal absorption and is BBB permeant . The compound is soluble, with a solubility of 0.0327 mg/ml .科学的研究の応用

Overview of Thiazole Derivatives

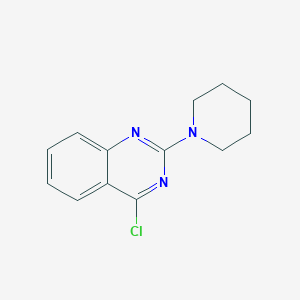

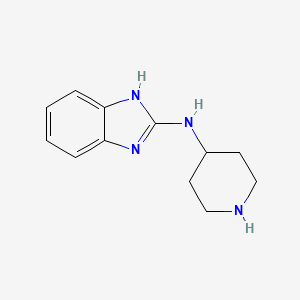

Thiazole derivatives, including compounds like 4,7-Dichlorobenzo[d]thiazol-2(3H)-one, are pivotal in medicinal chemistry due to their wide range of biological activities. These compounds have been extensively studied and utilized across various therapeutic areas due to their significant bioactive properties. The research on thiazole and its derivatives spans across antiviral, anticancer, antibacterial, antifungal, antimalarial, anti-inflammatory, and many other activities. Notably, thiazole is a core structure in many current therapeutics, highlighting its importance in drug development and pharmaceutical research (Sharma et al., 2019).

Therapeutic Applications and Patents

A significant body of work has been dedicated to exploring the therapeutic potentials of thiazole derivatives. From 2008 to 2012, patents have been reviewed, showcasing the development of thiazole-based compounds as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drugs. These reviews have presented a detailed account of the therapeutic applications of thiazole derivatives reported in international patents, emphasizing their medicinal chemistry perspective and highlighting the enzyme targets and disease treatment applications (Leoni et al., 2014; Leoni et al., 2014).

Biological Activities and Chemical Synthesis

The bioactivity of thiazolidin-4-ones, closely related to thiazole derivatives, has been thoroughly reviewed, focusing on studies published between 2020 and 2021. These compounds have been found to exhibit antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The influence of different substituents on their biological activity has also been discussed, providing insights for the optimization of thiazolidin-4-one derivatives as more efficient drug agents (Mech et al., 2021).

Green Chemistry in Synthesis

In the pursuit of environmentally friendly synthetic methods, green chemistry has been applied to the synthesis of thiazolidinone derivatives. This area of research focuses on reducing or eliminating hazardous materials throughout the synthetic process, emphasizing microwave-assisted organic synthesis as an exciting field. The biological activities of these derivatives, including antibacterial, antitubercular, anticancer, and antifungal activities, have been extensively reviewed, offering a promising outlook for the treatment of various diseases (JacqulineRosy et al., 2019).

Safety And Hazards

特性

IUPAC Name |

4,7-dichloro-3H-1,3-benzothiazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NOS/c8-3-1-2-4(9)6-5(3)10-7(11)12-6/h1-2H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYKCTNSTIFWLTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)NC(=O)S2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40530851 |

Source

|

| Record name | 4,7-Dichloro-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40530851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,7-Dichlorobenzo[d]thiazol-2(3H)-one | |

CAS RN |

87553-89-7 |

Source

|

| Record name | 4,7-Dichloro-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40530851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(ethoxycarbonyl)-2,4-dimethyl-5-phenyl-1H-pyrrol-1-yl]acetic acid](/img/structure/B1317103.png)